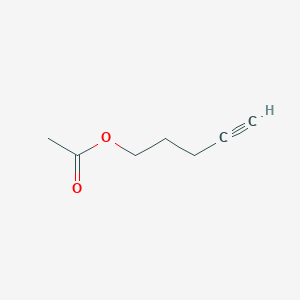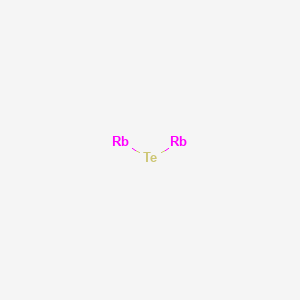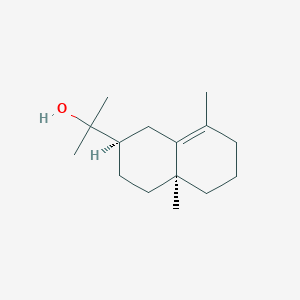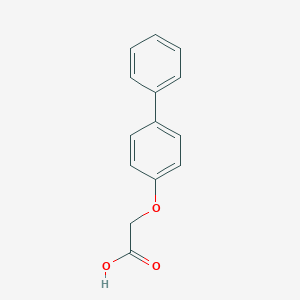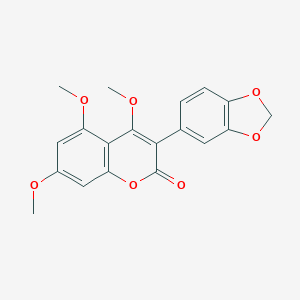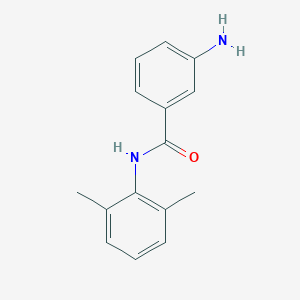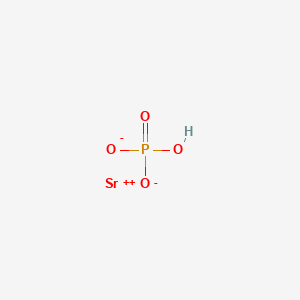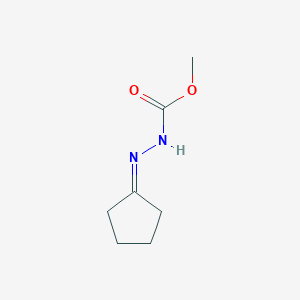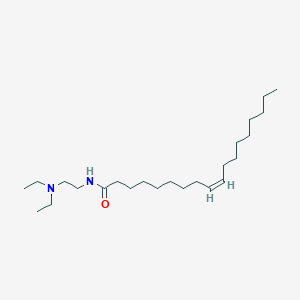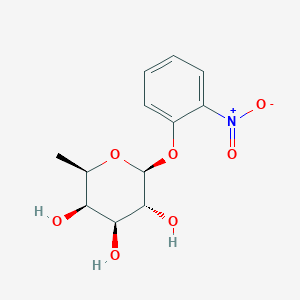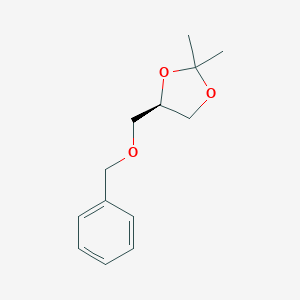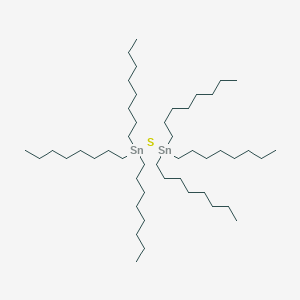
Hexaoctyldistannathiane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hexaoctyldistannathiane is a chemical compound that belongs to the family of organotin compounds. It is a highly lipophilic compound that is used in various scientific research applications. The compound has gained significant attention in recent years due to its unique properties and potential applications in various fields.
Applications De Recherche Scientifique
Hexaoctyldistannathiane has various scientific research applications. One of the most significant applications of the compound is in the field of catalysis. The compound has been used as a catalyst in various organic reactions, including the synthesis of esters, amides, and carboxylic acids. The compound has also been used as a catalyst in the polymerization of olefins.
Mécanisme D'action
The mechanism of action of Hexaoctyldistannathiane is not well understood. However, it is believed that the compound acts as a Lewis acid catalyst in various reactions. The compound has a high affinity for electron-rich molecules and can act as a nucleophile in certain reactions.
Effets Biochimiques Et Physiologiques
Hexaoctyldistannathiane has not been extensively studied for its biochemical and physiological effects. However, studies have shown that the compound can cause toxicity in certain organisms. The compound has been shown to have a toxic effect on the reproductive system of certain animals.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using Hexaoctyldistannathiane in lab experiments is its high lipophilicity. The compound can easily penetrate cell membranes and can be used in various cellular assays. However, the compound is also highly toxic and requires careful handling and disposal.
Orientations Futures
There are various future directions for the research on Hexaoctyldistannathiane. One of the most significant directions is the development of new synthesis methods for the compound. The development of new synthesis methods can lead to the production of more pure and stable forms of the compound. Another direction is the study of the compound's potential applications in the field of medicine. The compound has shown potential as a catalyst in the synthesis of various drugs. Finally, the study of the compound's toxicity and environmental impact is also an important future direction. The compound has been shown to have toxic effects on certain organisms and can potentially have a negative impact on the environment.
Conclusion:
Hexaoctyldistannathiane is a highly lipophilic organotin compound that has various scientific research applications. The compound has been used as a catalyst in various organic reactions and has shown potential as a catalyst in the synthesis of various drugs. However, the compound is also highly toxic and requires careful handling and disposal. Future research on the compound should focus on the development of new synthesis methods, the study of its potential applications in medicine, and its toxicity and environmental impact.
Méthodes De Synthèse
Hexaoctyldistannathiane can be synthesized through various methods. One of the most common methods is the reaction of octylmagnesium bromide with tin tetrachloride. The reaction produces a mixture of hexaoctyldistannathiane and other organotin compounds. The compound can also be synthesized through the reaction of octyl lithium with tin (II) chloride.
Propriétés
Numéro CAS |
13413-18-8 |
|---|---|
Nom du produit |
Hexaoctyldistannathiane |
Formule moléculaire |
C48H102SSn2 |
Poids moléculaire |
948.8 g/mol |
Nom IUPAC |
trioctyl(trioctylstannylsulfanyl)stannane |
InChI |
InChI=1S/6C8H17.S.2Sn/c6*1-3-5-7-8-6-4-2;;;/h6*1,3-8H2,2H3;;; |
Clé InChI |
AXIPKWBIXSFROG-UHFFFAOYSA-N |
SMILES |
CCCCCCCC[Sn](CCCCCCCC)(CCCCCCCC)S[Sn](CCCCCCCC)(CCCCCCCC)CCCCCCCC |
SMILES canonique |
CCCCCCCC[Sn](CCCCCCCC)(CCCCCCCC)S[Sn](CCCCCCCC)(CCCCCCCC)CCCCCCCC |
Autres numéros CAS |
13413-18-8 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



